D-ALDOSTERONE 21-ACETATE

Description

Historical Context of Aldosterone (B195564) and its Acetylated Derivatives in Steroid Biochemistry

The journey to understanding D-aldosterone 21-acetate begins with the discovery of aldosterone itself. In 1953, Sylvia Tait and Jim Tait, in collaboration with Tadeusz Reichstein, first isolated aldosterone, a potent mineralocorticoid hormone. wikipedia.orgnih.gov Early research into adrenal steroids often left a highly active, non-crystallizable "amorphous fraction" that was later identified as containing aldosterone. thieme-connect.com

The synthesis of aldosterone derivatives, including its acetate (B1210297) forms, followed as researchers sought to understand its structure-activity relationships and metabolic pathways. The synthesis of aldosterone acetate was a notable achievement in steroid chemistry. acs.orgacs.orgacs.org Early on, it was discovered that acetylation of steroids was sometimes necessary for their purification. thieme-connect.com However, extensive acetylation was found to inactivate aldosterone, while partial acetylation, such as the 21-monoacetate, retained biological function that could be restored upon gentle hydrolysis. thieme-connect.com This highlighted the critical role of specific structural modifications in determining the biological activity of aldosterone derivatives.

The study of acetylated derivatives like this compound has been instrumental in elucidating the metabolism of aldosterone. oup.com For instance, research has shown that acetate derivatives of aldosterone are rapidly hydrolyzed in the blood back to the parent compound, aldosterone. oup.com This rapid hydrolysis has implications for understanding the bioavailability and mode of action of exogenously administered aldosterone derivatives.

Structural and Stereochemical Significance of this compound within the Steroid Hormones

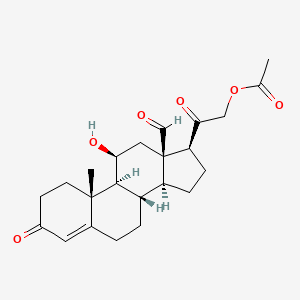

The structure of this compound is fundamentally that of the steroid hormone aldosterone, with the key modification being the esterification of the hydroxyl group at the C21 position with an acetyl group. ontosight.ai Aldosterone itself is unique among steroid hormones due to the presence of an aldehyde group at the C18 position, which can exist in equilibrium with a hemiacetal form. uomustansiriyah.edu.iqrsc.org

The addition of the acetate group at the C21 position introduces a new functional group that influences the molecule's polarity and, consequently, its interactions with receptors and enzymes. ontosight.ai The stereochemistry of the core steroid nucleus and the specific orientation of the functional groups, including the 11β-hydroxyl and the 18-aldehyde, are crucial for its biological activity. uomustansiriyah.edu.iq

In solution, aldosterone and its 21-acetate derivative exist as a mixture of cyclic hemiacetal forms. researchgate.net Specifically, they can exist in a form with one (11-18) hemiacetal bridge or a form with two (11-18, 18-20) hemiacetal bridges. researchgate.net The relative concentrations of these forms can vary depending on the solvent and temperature. researchgate.net This dynamic equilibrium of structures is a key aspect of the stereochemical significance of these molecules.

Rationale for Academic Investigation of this compound as a Research Compound

The primary rationale for the academic investigation of this compound lies in its utility as a tool to probe the mechanisms of aldosterone action and metabolism. ontosight.ai As a synthetic derivative, it allows researchers to study the effects of specific structural modifications on the function of mineralocorticoid receptors. ontosight.ai

One area of investigation is its potential to influence mineralocorticoid receptors, which are key targets for managing conditions related to fluid and electrolyte balance. ontosight.aiontosight.ai By comparing the activity of this compound to that of aldosterone and other derivatives, researchers can gain insights into the structural requirements for receptor binding and activation.

Furthermore, this compound serves as a valuable compound in the synthesis of other aldosterone metabolites and derivatives for research purposes. For example, it has been used as a starting material in the chemical synthesis of aldosterone glucuronides, which are important biomarkers for studying aldosterone metabolism. researchgate.net The study of such synthetic pathways and the resulting compounds is crucial for advancing our understanding of steroid biochemistry and developing new diagnostic and therapeutic tools. ontosight.ai For instance, research has explored its role in experimental models of vascular disease when administered with renin. oup.com

| Property | Value |

| IUPAC Name | (11β)-21-(Acetyloxy)-11,18-epoxy-18-hydroxypregn-4-ene-3,20-dione |

| Molecular Formula | C23H30O6 |

| Molecular Weight | 402.5 g/mol |

| Synonyms | Aldosterone 21-Acetate, 4-PREGNEN-11-BETA, 21-DIOL-3,18,20-TRIONE 21-ACETATE |

| CAS Number | 2827-21-6 |

| Parent Compound | Aldosterone |

Structure

2D Structure

3D Structure

Properties

CAS No. |

297-91-6 |

|---|---|

Molecular Formula |

C23H30O6 |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H30O6/c1-13(25)29-11-20(28)18-6-5-17-16-4-3-14-9-15(26)7-8-22(14,2)21(16)19(27)10-23(17,18)12-24/h9,12,16-19,21,27H,3-8,10-11H2,1-2H3/t16-,17-,18+,19-,21+,22-,23+/m0/s1 |

InChI Key |

HCJKXXMOOMBBPY-IEJDVFFQSA-N |

SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=O |

Isomeric SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C=O |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=O |

Other CAS No. |

29591-89-7 297-91-6 |

Synonyms |

aldosterone-21-acetate aldosterone-21-acetate, (+-)-isome |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis and Analysis of D Aldosterone 21 Acetate in Research

Chemical Synthesis Strategies for D-ALDOSTERONE 21-ACETATE and its Analogs

The synthesis of this compound and its related compounds is a critical area of research, enabling detailed studies of its biological functions and the development of new therapeutic agents. Both total synthesis and semi-synthetic modifications are employed to produce this important steroid derivative.

Total Synthesis Approaches and Yield Optimization

The total synthesis of corticosteroids, including aldosterone (B195564) and its derivatives, represents a significant challenge in organic chemistry due to their complex stereochemistry. Early pioneering work laid the foundation for the de novo construction of the steroid nucleus. Modern strategies often focus on improving efficiency and controlling stereochemistry.

One notable approach to the A-D ring system of (+)-aldosterone involves a type 2 intramolecular Diels-Alder reaction. nih.gov This key step utilizes a chiral tether to establish the absolute configuration of four contiguous asymmetric centers, providing an efficient pathway to either enantiomer of the steroid skeleton. nih.gov While the full total synthesis from simple starting materials is a multistep process, this method highlights the advances in creating the core steroidal structure with high stereocontrol.

Semi-synthetic Modifications from Aldosterone Precursors

Semi-synthetic methods, starting from more readily available steroid precursors, are often more practical for producing this compound. A common precursor for aldosterone synthesis is 21-O-acetylcorticosterone. chemicalbook.com A multi-step reaction sequence can be employed, starting with this precursor. chemicalbook.com

Another approach describes a convenient synthesis of 1,2-didehydroaldosterone acetate (B1210297) from 11β-hydroxypregna-1,4-dien-3-one. rsc.org This method involves the photolysis of the 11-nitrite of the starting material to achieve selective functionalization at the C-18 position. rsc.org The resulting 18-oxime is then cyclized to a nitrone, whose oxidation state is utilized for the introduction of the 21-acetoxy group. rsc.org Subsequent selective hydrogenation can yield aldosterone acetate. rsc.org

The direct synthesis of aldosterone acetate has also been a subject of study, with various methods developed over the years to improve efficiency and yield. acs.org

Isotopic Labeling Techniques for Radiotracer Studies and Mechanistic Elucidation

Isotopically labeled this compound is an invaluable tool for radiotracer studies and for elucidating the mechanisms of aldosterone action. The introduction of isotopes such as tritium (³H) or carbon-14 (¹⁴C) allows for sensitive detection and quantification in biological systems.

One method for preparing labeled aldosterone acetate involves the selective hydrogenation of a dehydro precursor. For instance, 1,2-didehydro- or 1,2,6,7-tetradehydroaldosterone acetate can be selectively hydrogenated to introduce tritium into the molecule, yielding labeled aldosterone acetate. rsc.org

These radiolabeled analogs are crucial for a variety of research applications, including:

Metabolic studies: Tracing the metabolic fate of aldosterone in vivo.

Receptor binding assays: Quantifying the binding affinity of aldosterone to its mineralocorticoid receptor.

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of aldosterone.

Advanced Analytical Techniques for Quantification and Structural Elucidation of this compound

Accurate and sensitive analytical methods are essential for the quantification and structural elucidation of this compound in various matrices. A range of chromatographic and spectrometric techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of steroids like aldosterone and its derivatives. It offers high resolution and sensitivity for separating complex mixtures. Various HPLC methods have been developed for the determination of aldosterone and related compounds in biological samples and pharmaceutical preparations. ekb.eg

Thin-Layer Chromatography (TLC) provides a simpler and more rapid method for the qualitative and semi-quantitative analysis of this compound. It is often used for monitoring the progress of chemical reactions and for preliminary purity assessments. For instance, a TLC/densitometry method has been reported for the determination of eplerenone, a related steroidal compound, which demonstrates the utility of this technique in steroid analysis. ekb.eg In one such method, aluminum foil TLC plates precoated with silica gel 60F254 were used as the stationary phase with a mobile phase of ethyl acetate: toluene: triethylamine (6:4:0.4 v/v). ekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Mass spectrometry-based methods, particularly when coupled with chromatography, offer unparalleled sensitivity and specificity for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of aldosterone in clinical and research settings. lcms.cznih.govnih.gov This technique combines the superior separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry. LC-MS/MS methods have been shown to be more accurate than traditional immunoassays, which can suffer from cross-reactivity with other structurally similar steroids. nih.govshimadzu.com

Several LC-MS/MS methods have been developed and validated for the analysis of aldosterone in plasma and serum. lcms.cznih.govwaters.com These methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, followed by chromatographic separation and detection by MS/MS. nih.govwaters.com

Table 1: Example of LC-MS/MS Parameters for Aldosterone Analysis

| Parameter | Value |

| Chromatography | |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm X 50 mm |

| Mobile Phase | Water/Methanol with 0.01% ammonia |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Negative Ionization |

| MRM Transition | m/z 359.2 → 331.2 |

| Internal Standard | Flumethasone (m/z 455.0 → 379.0) |

Note: This is an example, and specific parameters can vary between different methods and instruments.

The use of an internal standard, such as a deuterated analog of aldosterone (D4-aldosterone), is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. mdpi.com The high sensitivity of modern LC-MS/MS systems allows for the detection of aldosterone at very low concentrations, typically in the picogram per milliliter (pg/mL) range. shimadzu.com

Table 2: Performance Characteristics of a Typical LC-MS/MS Method for Aldosterone

| Parameter | Result |

| Linearity Range | 15-500 pg/mL |

| Limit of Detection (LOD) | 10 pg/mL |

| Limit of Quantitation (LOQ) | 15 pg/mL |

| Accuracy | 93.1% to 98.9% |

| Precision (%CV) | 8.8% to 18.5% |

Data compiled from a reference method for aldosterone analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound, although it often requires derivatization to improve the volatility and thermal stability of the analyte. While less common than LC-MS/MS for routine clinical analysis of aldosterone, GC-MS can provide valuable structural information and is a powerful tool in metabolic studies.

Spectroscopic Characterization (e.g., NMR, IR) for Structural Confirmation

The definitive structural confirmation of this compound in research settings relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide detailed information about the molecular framework and the specific functional groups present in the molecule, ensuring its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for elucidating the structure of this compound. While the compound exists as a complex equilibrium of tautomers in solution, including hemiacetal and hemiketal forms, characteristic signals can be assigned. The ¹H NMR spectrum of the parent compound, aldosterone, has been extensively studied. rsc.orgrsc.org Acetylation at the C21 position introduces distinct changes to the spectrum.

The key modifications expected in the ¹H NMR spectrum of this compound compared to aldosterone are:

Appearance of an Acetyl Proton Signal: A sharp singlet, typically appearing in the δ 2.0-2.2 ppm range, corresponding to the three protons of the acetate methyl group (-OCOCH₃).

Downfield Shift of C21 Protons: The protons on the C21 carbon (H₂-21), which are adjacent to the newly formed ester linkage, experience a significant downfield shift compared to their position in the parent aldosterone, where they are part of a primary alcohol. In aldosterone, these protons appear as doublets of doublets around δ 4.15-4.33 ppm. rsc.org In the 21-acetate derivative, these signals would be expected to shift further downfield.

The table below summarizes the key expected ¹H NMR spectral data for this compound based on known data for aldosterone. rsc.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-4 | ~5.6-5.8 | Singlet | Olefinic proton of the α,β-unsaturated ketone. |

| H-18 | ~4.8-5.2 | Varies | Proton of the hemiacetal/aldehyde group, varies with tautomeric form. |

| H₂-21 | > 4.3 | Doublet of Doublets | Shifted downfield from parent aldosterone due to the deshielding effect of the acetate group. |

| -OCOCH₃ | ~2.1 | Singlet | Characteristic signal for the acetate methyl protons. |

| H-11 | ~4.4-4.8 | Varies | Proton on the carbon bearing the hydroxyl group, varies with tautomeric form. |

| C-19 CH₃ | ~1.2 | Singlet | Angular methyl group protons. |

| C-18 CH₃ | ~0.9 | Singlet | Angular methyl group protons. |

This table is interactive. Users can sort and filter the data as needed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features. The presence of the acetate group, in addition to the inherent functionalities of the aldosterone skeleton, can be verified.

The expected characteristic IR absorption bands for this compound are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |

| C=O (Ester) | Stretching | 1735-1750 |

| C=O (α,β-Unsaturated Ketone) | Stretching | 1660-1680 |

| C=O (Saturated Ketone) | Stretching | ~1710 |

| C=C (Alkene) | Stretching | 1600-1650 |

| C-O (Ester) | Stretching | 1000-1300 |

This table is interactive. Users can sort and filter the data as needed.

The presence of a strong band around 1740 cm⁻¹ for the ester carbonyl, alongside the carbonyl bands for the ketones and the broad hydroxyl band, provides strong evidence for the successful acetylation of aldosterone at the C21 position.

Immunochemical Assays (e.g., RIA, ELISA) for Research-Specific Detection

Immunochemical assays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and specific methods used in research for the quantification of hormones like aldosterone and its derivatives, including this compound. These techniques are based on the principle of competitive binding, where the analyte of interest competes with a labeled tracer for a limited number of binding sites on a specific antibody.

Historically, this compound played a crucial role in the development of these assays. To produce antibodies against the small aldosterone molecule, it was often first derivatized, for instance by acetylation to the 21-monoacetate, and then conjugated to a larger carrier protein to make it immunogenic.

Radioimmunoassay (RIA)

RIA is a classic in vitro assay that uses a radioactive isotope as the label. In a typical competitive RIA for aldosterone, a known quantity of radiolabeled aldosterone (e.g., labeled with Iodine-125) is mixed with a constant amount of anti-aldosterone antibody. When a sample containing unlabeled aldosterone (the analyte) is added, it competes with the radiolabeled aldosterone for binding to the antibody. After incubation and separation of the antibody-bound and free hormone, the radioactivity of the bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of unlabeled aldosterone in the sample.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is another type of competitive immunoassay that has largely replaced RIA in many laboratories due to its avoidance of radioactive materials. In a competitive ELISA for aldosterone, microtiter plates are coated with a capture antibody specific to aldosterone. The sample containing aldosterone is added to the wells along with a fixed amount of enzyme-conjugated aldosterone (e.g., linked to horseradish peroxidase, HRP). The unlabeled aldosterone from the sample and the enzyme-labeled aldosterone compete for binding to the capture antibody. After a washing step to remove unbound components, a substrate is added that reacts with the enzyme to produce a measurable signal, typically a color change. The intensity of the signal is inversely proportional to the concentration of aldosterone in the sample. researchgate.net

The following table provides a comparison of these two immunochemical methods for the detection of aldosterone and its derivatives in research.

| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |

| Principle | Competitive Binding | Competitive Binding |

| Label/Tracer | Radioactive Isotope (e.g., ¹²⁵I) | Enzyme (e.g., HRP) |

| Detection | Gamma Counter (Measures Radioactivity) | Spectrophotometer (Measures Color Intensity/Absorbance) |

| Sample Types | Serum, Plasma, Urine | Serum, Plasma, Urine, Tissue Homogenates |

| Sensitivity | High (Can reach pg/mL levels) | High (Can reach pg/mL levels) |

| Advantages | High sensitivity and precision. | No radioactive waste, longer reagent shelf life, potential for high-throughput automation. |

| Disadvantages | Requires handling of radioactive materials, specialized equipment, and has waste disposal concerns. | Can be susceptible to matrix effects, requiring sample extraction for some sample types. |

This table is interactive. Users can sort and filter the data as needed.

Both RIA and ELISA are powerful tools in research for quantifying aldosterone levels. The choice between them often depends on laboratory capabilities, safety regulations, and the specific requirements of the research study. The historical use of this compound in the development of these assays underscores its importance in the analytical chemistry of mineralocorticoids.

Molecular and Cellular Mechanisms of D Aldosterone 21 Acetate Action in in Vitro and Ex Vivo Models

Mineralocorticoid Receptor (MR) Interactions and Binding Kinetics of D-ALDOSTERONE 21-ACETATE

The interaction between this compound and the mineralocorticoid receptor is the initiating step for its physiological effects. This binding event is characterized by specificity and high affinity, leading to receptor activation and downstream signaling.

The mineralocorticoid receptor is composed of three main functional domains: an N-terminal domain (NTD), a central DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD). nih.gov The binding of this compound occurs within the LBD. In its inactive state, the MR resides in the cytoplasm, complexed with chaperone proteins such as heat shock proteins (HSPs). nih.gov

The binding of an agonist ligand like this compound to the LBD induces a significant conformational change in the receptor's structure. researchgate.net This alteration displaces the associated chaperone proteins, exposing nuclear localization signals. The ligand-receptor complex then translocates from the cytoplasm into the nucleus, where it can interact with specific DNA sequences to modulate gene expression. nih.gov The specificity of this interaction ensures that only appropriate steroid hormones trigger the receptor's activity. nih.gov

While the mineralocorticoid receptor can bind with high affinity to both aldosterone (B195564) and glucocorticoids like cortisol, selectivity for mineralocorticoids in certain tissues is achieved through enzymatic activity. tohoku.ac.jpnih.gov In epithelial tissues, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) inactivates cortisol, thereby allowing aldosterone to be the primary ligand for the MR. tohoku.ac.jp

Direct quantitative comparisons of the binding affinity of this compound to the MR versus aldosterone are not extensively detailed in the literature. However, in vivo studies comparing the hypertensinogenic potencies of aldosterone acetate (B1210297) and deoxycorticosterone acetate (DOCA) in rats demonstrate that aldosterone acetate is a highly potent mineralocorticoid. ahajournals.org Given that deoxycorticosterone (DOC) is known to be a potent mineralocorticoid with an affinity for the MR similar to that of aldosterone, the significant in vivo effects of this compound suggest it binds to and activates the MR with high efficacy. ahajournals.orgnih.gov

| Parameter | Aldosterone Acetate (ALA) | Deoxycorticosterone Acetate (DOCA) | Observations |

|---|---|---|---|

| Hypertensinogenic Potency | High | High | Both steroids produced significant hypertension under identical experimental conditions. |

| Effect on Fluid Intake | Significant Polydipsia | Significant Polydipsia | Both compounds led to a similar increase in fluid intake. |

| Vascular Damage | More Severe | Less Severe | Aldosterone acetate was observed to produce more severe vascular damage compared to DOCA. |

Impact on Intracellular Signaling Pathways and Gene Expression

Upon activation of the mineralocorticoid receptor, this compound triggers a cascade of intracellular events. These include both rapid, non-genomic actions that modulate kinase pathways and slower, genomic actions that result in altered gene expression, collectively leading to changes in cellular function. nih.govphysiology.org

Beyond its classical genomic role, the activated MR can initiate rapid, non-genomic signaling events. Aldosterone has been shown to activate protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK/ERK) pathway. nih.govresearchgate.net These rapid signals are thought to be mediated by a subpopulation of MR located at the plasma membrane or in the cytoplasm. researchgate.net Activation of these kinase cascades can have diverse cellular effects, including the modulation of ion transporter activity and influencing processes like cell proliferation and fibrosis. nih.gov For instance, aldosterone-mediated activation of MAPK pathways has been implicated in the proliferation of myofibroblasts. nih.gov As a potent MR agonist, this compound is expected to similarly engage these non-genomic pathways.

A primary physiological role of mineralocorticoids is the regulation of ion transport in epithelial tissues, particularly the kidney. This compound, through MR activation, profoundly impacts the activity of key ion channels and pumps.

Epithelial Sodium Channel (ENaC): Aldosterone is a critical regulator of ENaC, the channel responsible for sodium reabsorption in the distal nephron. kitasato-u.ac.jpnih.gov It increases sodium transport by enhancing both the number of active ENaC channels at the apical membrane and their open probability. physiology.orgnih.gov This is achieved through genomic mechanisms, such as increasing the transcription of ENaC subunits, and non-genomic pathways that affect channel trafficking and activity. nih.govnih.gov

H+/K+-ATPase: In the intercalated cells of the collecting duct, aldosterone stimulates the secretion of hydrogen ions (H+). nih.govdrugbank.com This is accomplished by increasing the expression and activity of apical H+-ATPases, which contributes to the regulation of acid-base balance. nih.gov

The canonical mechanism of action for this compound involves the direct regulation of gene transcription. After translocating to the nucleus, the ligand-MR complex binds to hormone response elements (HREs) in the promoter regions of target genes, thereby activating or repressing their transcription. physiology.orgnih.gov This genomic response leads to the synthesis of new proteins, termed aldosterone-induced proteins, which mediate the physiological effects of the hormone. physiology.org

Several key aldosterone-sensitive genes have been identified. The induction of these genes is necessary for the full spectrum of mineralocorticoid action, particularly on ion transport. physiology.org

| Gene | Protein Product | Function | Reference |

|---|---|---|---|

| Sgk1 | Serum and glucocorticoid-inducible kinase 1 | A serine/threonine kinase that phosphorylates and inhibits Nedd4-2 (an E3 ubiquitin ligase), preventing ENaC degradation and thus increasing channel density at the membrane. | physiology.orgresearchgate.netnih.gov |

| Scnn1a | Epithelial sodium channel subunit alpha (αENaC) | A subunit of the ENaC protein. Increased synthesis contributes to a greater number of functional channels. | nih.govnih.gov |

| Gilz1 | Glucocorticoid-induced leucine zipper | Interferes with the inhibitory Raf-1/ERK1/2 signaling cascade that targets ENaC, thereby promoting channel activity. | nih.gov |

| Atp1a1 | Na+/K+-ATPase alpha-1 subunit | A subunit of the basolateral sodium-potassium pump. Aldosterone induces its synthesis, increasing the pump's capacity to maintain the sodium gradient for reabsorption. | researchgate.net |

| Cnk3 | Connector enhancer of kinase suppressor of Ras 3 | A scaffold protein that assists in the assembly of a multi-protein complex that stimulates ENaC. | nih.gov |

Investigation of D Aldosterone 21 Acetate in Experimental Animal Models

In Vivo Metabolic Clearance and Biodistribution Studies

Understanding the metabolic clearance and distribution of D-ALDOSTERONE 21-ACETATE is fundamental to interpreting its biological effects. Studies in animal models have aimed to characterize its pharmacokinetic profile and identify its primary target tissues.

Pharmacokinetic Profiles of this compound in Rodent Models

While detailed pharmacokinetic parameters for this compound are not extensively documented in publicly available literature, studies on aldosterone (B195564) provide valuable insights. Due to the likely rapid in vivo hydrolysis of the acetate (B1210297) group, the pharmacokinetic behavior of this compound is expected to closely resemble that of aldosterone.

Early studies utilizing a multi-compartment model in rats estimated the plasma half-life of aldosterone to be approximately 35 minutes nih.gov. This relatively short half-life suggests rapid clearance from the circulation. In a study involving chronic infusion of d-aldosterone in rats, an infusion rate of 0.1 µg/hr resulted in a 2.3-fold increase in plasma aldosterone levels, from a baseline of 7.6 ± 0.4 ng/dl to 17.7 ± 2.2 ng/dl, which was sufficient to induce a significant rise in blood pressure nih.gov.

Table 1: Plasma Aldosterone Levels in Rats Following Continuous Infusion

| Infusion Rate (µg/hr) | Plasma Aldosterone (ng/dl) |

|---|---|

| 0 (Vehicle) | 7.6 ± 0.9 |

| 0.1 | 17.7 ± 2.2 |

Data adapted from a study on d-aldosterone infusion in rats for 4 weeks.

Tissue-Specific Distribution and Accumulation (e.g., Heart, Brain)

Investigations into the tissue distribution of aldosterone have revealed its presence in key target organs beyond the kidneys. In intact rats, the concentration of aldosterone in the brain has been found to mirror its levels in the plasma. Interestingly, aldosterone has been consistently detected in the brains of adrenalectomized rats, suggesting potential for local synthesis or significant retention within the central nervous system. In these adrenalectomized animals, brain aldosterone concentrations have been measured to be in the range of 6.6 to 41 pg/g.

While specific quantitative data on the accumulation of this compound in the heart is limited, it is known that the heart is a significant target for aldosterone's effects. The presence of mineralocorticoid receptors in cardiomyocytes and cardiac fibroblasts facilitates the local action of the hormone, contributing to the cardiac remodeling observed in states of aldosterone excess.

Functional and Physiologic Effects of this compound in Animal Models

The administration of this compound to animal models has been shown to induce a range of functional and physiological changes, particularly affecting renal, cardiovascular, and blood pressure regulation.

Renal and Electrolyte Homeostasis Regulation

Cardiovascular Remodeling and Fibrosis Mechanisms

Chronic exposure to elevated levels of this compound, often in combination with a high-salt diet, has been demonstrated to induce significant cardiovascular remodeling and fibrosis in animal models. In rats, long-term treatment with aldosterone and salt leads to the development of cardiac fibrosis, characterized by the accumulation of extracellular matrix proteins.

Studies have shown that this fibrotic response is preceded by the upregulation of genes encoding for collagen. For instance, an 83% increase in right ventricular type III procollagen (B1174764) mRNA levels was observed in rats after 15 days of aldosterone-salt treatment, before significant collagen deposition was histologically evident nih.gov. By 30 and 60 days, progressive cardiac fibrosis is observed, accompanied by inflammatory cell infiltration and myocyte necrosis nih.gov.

In vitro studies using rat cardiac fibroblasts have shown that aldosterone can influence collagen synthesis, although the effects can be complex. One study found that a high concentration of aldosterone (10⁻⁷ M) significantly inhibited the de novo synthesis of procollagens type I and IV by 35% and 42%, respectively nih.gov.

Furthermore, aldosterone administration in rats has been associated with an inflammatory response in the heart, with increased expression of markers such as cyclooxygenase-2 (up to ~4-fold), macrophage chemoattractant protein-1 (up to ~4-fold), and osteopontin (B1167477) (up to ~13-fold) ahajournals.orgphysiology.org.

Table 2: Markers of Cardiac Inflammation in Rats Treated with Aldosterone

| Inflammatory Marker | Fold Increase in mRNA Expression |

|---|---|

| Cyclooxygenase-2 | ~4 |

| Macrophage Chemoattractant Protein-1 | ~4 |

| Osteopontin | ~13 |

Data represents the elevation of mRNA expression in the heart of uninephrectomized rats treated with aldosterone and salt.

Blood Pressure Regulation Studies and Hypertensinogenic Potency

This compound is a potent hypertensinogenic agent in animal models. Chronic infusion of d-aldosterone in rats has been shown to cause a dose-dependent increase in systolic blood pressure.

In one study, a 4-week infusion of d-aldosterone at a rate of 1 µg/hr resulted in a maximal increase in systolic blood pressure from a control value of 132 ± 3 mmHg to 203 ± 7 mmHg nih.gov. A significant elevation in blood pressure to 170 ± 6 mmHg was achieved with an infusion rate as low as 0.1 µg/hr nih.gov. Another study in uninephrectomized rats receiving a high salt diet reported that a 4-week aldosterone infusion (0.75 µg/h) increased systolic blood pressure to 210 ± 3 mmHg from a vehicle control of 131 ± 2 mmHg ahajournals.orgphysiology.org.

Table 3: Systolic Blood Pressure in Rats Following Chronic Aldosterone Infusion

| Treatment Group | Duration | Systolic Blood Pressure (mmHg) |

|---|---|---|

| Vehicle Control | 4 weeks | 132 ± 3 |

| d-Aldosterone (0.1 µg/hr) | 4 weeks | 170 ± 6 |

| d-Aldosterone (1.0 µg/hr) | 4 weeks | 203 ± 7 |

| Vehicle Control (Uninephrectomized, high salt) | 4 weeks | 131 ± 2 |

| Aldosterone (0.75 µg/hr) (Uninephrectomized, high salt) | 4 weeks | 210 ± 3 |

Data compiled from studies on d-aldosterone and aldosterone infusion in rats.

Role of this compound in Specific Animal Models of Steroid-Related Conditions

The investigation of this compound in experimental animal models has been instrumental in elucidating the pathophysiology of conditions characterized by mineralocorticoid excess. These models allow for a controlled examination of the physiological and pathological effects of elevated mineralocorticoid levels on various organ systems.

Animal models of mineralocorticoid excess are crucial for understanding the mechanisms underlying hypertension and associated end-organ damage. These models typically involve the administration of exogenous mineralocorticoids to induce a state of hyperaldosteronism.

A key study compared the hypertensive effects of d-aldosterone acetate and deoxycorticosterone acetate (DOCA) in unilaterally nephrectomized rats provided with a 1% saline solution to drink. oup.comscilit.com In this model, both hormones demonstrated comparable efficacy in inducing hypertension and cardiac enlargement. oup.comscilit.com However, this compound was found to be more potent in causing severe vascular lesions in the heart and kidneys, as well as inducing a greater degree of renal hypertrophy. oup.comscilit.com This suggests that while both compounds effectively raise blood pressure, this compound may have more pronounced detrimental effects on the cardiovascular and renal systems. oup.comahajournals.org

The development of hypertension in these models is often associated with increased sodium and water retention, as well as potassium excretion. bioscientifica.com Chronic infusion of d-aldosterone in rats has been shown to produce a dose-dependent increase in systolic blood pressure. nih.govahajournals.org Notably, increases in the turnover of potassium (⁴²K) and chloride (³⁶Cl) in the aorta and femoral artery were observed before a significant rise in blood pressure, indicating that vascular ionic transport changes are an early event in mineralocorticoid-induced hypertension. nih.gov

Further research in rat models has demonstrated that aldosterone, in conjunction with a high-salt diet, can induce a vascular inflammatory phenotype in the heart. physiology.org This is characterized by the upregulation of inflammatory markers such as cyclooxygenase-2, macrophage chemoattractant protein-1, and osteopontin, leading to monocyte/macrophage infiltration and focal ischemic and necrotic changes in the coronary arteries. physiology.org

| Parameter | This compound | Deoxycorticosterone Acetate (DOCA) | Reference |

|---|---|---|---|

| Hypertensive Activity | Comparable to DOCA | Comparable to this compound | oup.comscilit.com |

| Cardiac Enlargement | Comparable to DOCA | Comparable to this compound | oup.com |

| Renal Hypertrophy | Greater than DOCA | Less than this compound | oup.comscilit.com |

| Vascular Lesions (Heart & Kidney) | More severe than DOCA | Less severe than this compound | oup.comscilit.com |

| Thymic Involution | Present | Absent | oup.comscilit.com |

| Impairment of Body Growth | Present | Absent | oup.comscilit.com |

| Infusion Rate (µg/hr) | Systolic Blood Pressure (mmHg) | Plasma Aldosterone (ng/dl) | Reference |

|---|---|---|---|

| Control | 132 ± 3 | 7.6 ± 0.4 | nih.gov |

| 0.1 | 170 ± 6 | 17.7 ± 2.2 | nih.gov |

| 1.0 | 203 ± 7 | - | nih.gov |

Animal models are also essential for investigating the role of mineralocorticoids in the context of adrenal gland function and dysfunction. The adrenal glands are the primary site of aldosterone synthesis, which occurs in the zona glomerulosa of the adrenal cortex. nih.govmsdvetmanual.com

Adrenalectomy (ADX), the surgical removal of the adrenal glands, is a fundamental experimental manipulation used to study the effects of adrenal hormone deficiency and to isolate the actions of exogenously administered steroids like this compound. In adrenalectomized animal models, the administration of angiotensin II, a key regulator of aldosterone synthesis, can be combined with aldosterone replacement to parse the specific effects of aldosterone on cardiovascular and renal injury. oup.com Studies in adrenalectomized rats have shown that aldosterone administration is critical for the development of angiotensin II/salt-induced vascular inflammation and myocardial injury, highlighting the direct role of aldosterone in end-organ damage. oup.com

Models of genetic disorders affecting adrenal steroidogenesis, such as congenital adrenal hyperplasia (CAH), also provide insights into the consequences of dysregulated aldosterone production. mdpi.com For instance, a humanized mouse model with a mutation in the CYP21A2 gene, which is responsible for 21-hydroxylase deficiency, exhibits adrenal hyperplasia and altered levels of aldosterone precursors and corticosterone. mdpi.com In this specific model, female mutant mice showed significantly higher concentrations of aldosterone, though this did not translate to a difference in blood pressure compared to wildtype mice. mdpi.com Such models are valuable for studying the complex interplay between different adrenal steroids and their ultimate physiological effects.

Investigations into the molecular mechanisms of adrenal tumorigenesis also utilize animal models to understand how adrenal tumors can lead to excess aldosterone production. nih.gov These models are crucial for identifying the genetic and cellular pathways that contribute to the development of aldosterone-producing adenomas and for testing potential therapeutic interventions.

| Model | Purpose | Key Findings Related to Mineralocorticoids | Reference |

|---|---|---|---|

| Adrenalectomy (ADX) | To study the effects of adrenal hormone deficiency and replacement. | Demonstrates the necessity of aldosterone for angiotensin II/salt-induced cardiovascular and renal injury. | oup.com |

| Congenital Adrenal Hyperplasia (CAH) Mouse Model (CYP21A2 mutation) | To model a genetic disorder of adrenal steroidogenesis. | Shows adrenal hyperplasia and sex-specific alterations in aldosterone levels. | mdpi.com |

| Models of Adrenocortical Tumorigenesis | To investigate the development of adrenal tumors. | Helps to understand the mechanisms of excess aldosterone production from tumors. | nih.gov |

Future Directions and Emerging Research Avenues for D Aldosterone 21 Acetate

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to D-ALDOSTERONE 21-ACETATE Research

The application of "omics" technologies, such as metabolomics and proteomics, offers a powerful, unbiased approach to understanding the systemic effects of this compound. These high-throughput techniques can provide a comprehensive snapshot of the molecular changes induced by this compound, shedding light on its mechanism of action and identifying potential biomarkers.

Metabolomics: Untargeted metabolomics can be employed to identify and quantify a wide range of small molecules in biological samples (e.g., serum, urine) following administration of this compound. This approach has been successfully used to study aldosterone-producing adenomas, revealing distinct metabolic signatures. frontiersin.org For instance, studies have shown that patients with aldosterone-producing adenomas exhibit alterations in purine (B94841) metabolism. frontiersin.org By applying similar methodologies, researchers could identify unique metabolic fingerprints associated with this compound activity, potentially uncovering novel pathways it modulates. Urinary metabolomics has also been utilized to find gender- and subtype-specific alterations in primary aldosteronism, indicating the power of this technique in dissecting complex endocrine conditions. unito.it

Proteomics: Shotgun proteomics, using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS), can identify and quantify thousands of proteins in a given sample. nih.gov This can reveal changes in protein expression and post-translational modifications in response to this compound. Such studies could pinpoint the specific proteins and signaling cascades that are regulated by this compound, providing a deeper understanding of its cellular effects. In the broader context of hypertension research, proteomics has been instrumental in identifying potential therapeutic targets. nih.gov

The integration of metabolomic and proteomic data will be crucial for constructing a holistic view of the biological impact of this compound, moving beyond a single-target approach to a systems-level understanding.

Development of this compound-Based Chemical Probes and Enzyme Inhibitors for Research Tools

The development of specialized chemical tools derived from this compound is a critical step in advancing our understanding of its biological functions. These tools can be broadly categorized into chemical probes and enzyme inhibitors.

Chemical Probes: Fluorescently tagged or biotinylated derivatives of this compound can be synthesized to serve as chemical probes. These probes would allow for the visualization and tracking of the compound's interaction with its molecular targets within cells and tissues. This could help in identifying novel binding partners and elucidating its subcellular localization, providing insights that are not achievable with traditional biochemical assays.

Enzyme Inhibitors: this compound can serve as a scaffold for the design of potent and selective inhibitors of enzymes involved in steroid metabolism. A key target is aldosterone (B195564) synthase (CYP11B2), the enzyme responsible for the final steps of aldosterone biosynthesis. nih.gov While several aldosterone synthase inhibitors have been developed, the unique structure of this compound could be exploited to design novel inhibitors with improved selectivity and pharmacokinetic properties. nih.govnih.gov The high homology between aldosterone synthase and cortisol synthase (CYP11B1) presents a significant challenge in developing selective inhibitors, making novel chemical scaffolds highly valuable. researchgate.net

The development of these research tools will be instrumental in dissecting the specific roles of this compound and differentiating its effects from those of its parent compound, aldosterone.

Elucidation of Novel Biological Roles and Unexplored Metabolic Pathways of this compound

While the primary actions of aldosterone are well-characterized, the specific biological roles and metabolic fate of this compound remain largely unexplored. Future research should focus on delineating these aspects to gain a comprehensive understanding of its physiological significance.

Novel Biological Roles: Aldosterone is known to have non-classical, rapid, non-genomic effects in various tissues, including the cardiovascular system. nih.gov It is plausible that this compound may also exhibit unique biological activities, potentially mediated by different receptors or signaling pathways than aldosterone. Investigating its effects on endothelial function, cardiac fibrosis, and inflammation could reveal novel roles beyond the classical mineralocorticoid pathway. nih.gov

Unexplored Metabolic Pathways: The metabolism of aldosterone is complex, primarily occurring in the liver and kidneys to produce various metabolites that are then excreted. nih.gov The metabolic pathway of this compound, including its conversion to other active or inactive metabolites, is not well understood. Future studies should employ advanced analytical techniques, such as mass spectrometry, to trace the metabolic fate of this compound in vivo. This could lead to the discovery of novel, biologically active metabolites with their own distinct physiological functions. Understanding these pathways is crucial, as metabolites of aldosterone have been shown to possess biological activity. thieme-connect.com

Integration of Computational Modeling and In Silico Approaches for Structure-Activity Relationship Prediction

Computational modeling and in silico techniques are becoming increasingly indispensable in drug discovery and molecular biology research. These approaches can be leveraged to predict the biological activity of this compound and guide the design of novel derivatives with enhanced properties.

Molecular Docking: In silico molecular docking studies can be used to predict the binding affinity and orientation of this compound with its putative receptors, such as the mineralocorticoid receptor. nepjol.info By comparing the docking scores and interaction patterns of this compound with those of aldosterone and other known ligands, researchers can gain insights into the structural determinants of its activity. nih.gov These studies can also help in identifying key amino acid residues involved in ligand recognition, which can be further validated through site-directed mutagenesis experiments.

Structure-Activity Relationship (SAR) Studies: Computational methods can be used to build predictive SAR models for a series of this compound analogs. nih.gov By systematically modifying the structure of this compound in silico and calculating various molecular descriptors, it is possible to establish a quantitative relationship between chemical structure and biological activity. nih.gov This can accelerate the identification of new compounds with improved potency, selectivity, and pharmacokinetic profiles, while reducing the need for extensive and costly experimental screening.

The integration of these computational approaches will not only enhance our understanding of this compound but also provide a rational framework for the development of next-generation therapeutic agents targeting the mineralocorticoid system.

Q & A

Q. How are computational models used to predict the corticosteroid receptor binding affinity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with the glucocorticoid receptor (GR). Ligand preparation includes optimizing the 21-acetate group’s torsion angles, while GR homology models are built using X-ray structures (PDB: 3H52). Binding energy scores (ΔG ≤ −8.0 kcal/mol) predict high-affinity derivatives for further in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.